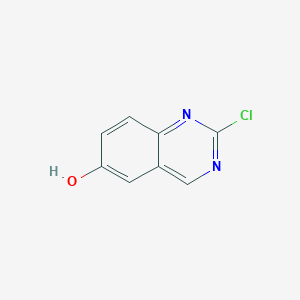

2-Chloroquinazolin-6-ol

Description

BenchChem offers high-quality 2-Chloroquinazolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroquinazolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinazolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDBBQQPGZSXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314069 | |

| Record name | 2-Chloro-6-quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036755-97-1 | |

| Record name | 2-Chloro-6-quinazolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036755-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloroquinazolin-6-ol: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the quinazoline nucleus is universally recognized as a "privileged scaffold" due to its profound ability to interact with diverse biological targets, most notably protein kinases[1]. Within this family of heterocycles, 2-chloroquinazolin-6-ol (CAS: 1036755-97-1) emerges as a highly versatile, bifunctional building block. By offering two distinct sites for orthogonal functionalization—an electrophilic C-2 position primed for nucleophilic aromatic substitution (SNAr) and a nucleophilic C-6 hydroxyl group for etherification—this intermediate enables the rapid generation of complex libraries for structure-activity relationship (SAR) studies. This technical guide explores the physicochemical properties, validated synthetic protocols, and therapeutic applications of 2-chloroquinazolin-6-ol.

Chemical Identity & Physicochemical Properties

The structural architecture of 2-chloroquinazolin-6-ol consists of a pyrimidine ring fused to a benzene ring, featuring a chlorine atom at the C-2 position and a hydroxyl group at the C-6 position. This specific arrangement is highly strategic: the pyrimidine-fused core mimics the adenine ring of ATP, allowing downstream derivatives to act as potent ATP-competitive inhibitors in kinase domains[2].

Table 1: Physicochemical and Structural Data [3]

| Property | Value / Description |

| Chemical Name | 2-Chloroquinazolin-6-ol |

| CAS Number | 1036755-97-1 |

| Molecular Formula | C8H5ClN2O |

| Molecular Weight | 180.59 g/mol |

| SMILES String | C1=CC2=NC(=NC=C2C=C1O)Cl |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (Two ring nitrogens, one hydroxyl oxygen) |

| Storage Conditions | Inert atmosphere, 2-8°C, sealed and dry |

Synthetic Methodologies: Lewis Acid-Mediated Demethylation

The most robust and scalable method for synthesizing 2-chloroquinazolin-6-ol is the Lewis acid-mediated demethylation of 2-chloro-6-methoxyquinazoline[4].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) such as TLC or LC-MS are mandatory before proceeding to workup.

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 2-chloro-6-methoxyquinazoline (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl3) (3.0 to 4.0 equiv) in small portions.

-

Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir under a continuous nitrogen atmosphere. Monitor via LC-MS until the starting material mass is fully depleted (typically 4–16 hours).

-

Quenching & Workup: Cautiously quench the reaction by pouring the mixture over crushed ice (highly exothermic). Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (eluting with a Hexane/EtOAc gradient) to yield pure 2-chloroquinazolin-6-ol.

Causality & Mechanistic Rationale

-

Why Anhydrous Conditions? AlCl3 is highly hygroscopic. Exposure to moisture leads to rapid hydrolysis, generating HCl gas and insoluble aluminum hydroxide, which completely neutralizes the Lewis acidity required for the ether cleavage.

-

Why 3.0 - 4.0 Equivalents of AlCl3? The basic nitrogen atoms on the quinazoline ring (N1 and N3) act as competing Lewis bases. They will coordinate with the AlCl3 first, sequestering a significant portion of the reagent. Excess AlCl3 ensures sufficient catalyst remains available to coordinate with the C-6 methoxy oxygen, weakening the O-CH3 bond and facilitating the nucleophilic attack by chloride to yield the free phenol.

Reactivity & Functionalization Workflows

The true value of 2-chloroquinazolin-6-ol lies in its orthogonal reactivity, allowing medicinal chemists to functionalize the molecule in two distinct directions without complex protecting group strategies.

-

SNAr at the C-2 Position: The chlorine atom at C-2 is highly activated toward nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the adjacent N1 and N3 atoms. Primary and secondary amines can be coupled here under mild heating, forming the critical 2-aminoquinazoline motif found in many kinase inhibitors.

-

O-Alkylation at the C-6 Position: The C-6 hydroxyl group can undergo Williamson ether synthesis when treated with alkyl halides and a mild base (e.g., K2CO3 in DMF). This is frequently used to append solubilizing groups (like morpholine or piperazine linkers) to improve the pharmacokinetic properties of the final drug candidate[1].

Workflow illustrating the divergent functionalization of 2-chloroquinazolin-6-ol.

Applications in Targeted Therapeutics

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Quinazoline derivatives are the cornerstone of targeted oncology, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases (RTKs)[1][2]. Aberrant activation of EGFR drives cell proliferation and prevents apoptosis in various cancers, including non-small cell lung cancer (NSCLC). Compounds derived from 2-chloroquinazolin-6-ol bind reversibly (or irreversibly, depending on the C-6/C-4 substituents) to the ATP-binding pocket of the EGFR kinase domain. This blockade shuts down downstream pro-survival signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways[1].

Mechanism of action for quinazoline-based kinase inhibitors targeting EGFR.

S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

Beyond oncology, 2-chloroquinazolin-6-ol is a critical intermediate in the synthesis of novel bicyclic aromatic compounds that act as inhibitors of S-nitrosoglutathione reductase (GSNOR)[4]. GSNOR regulates the levels of S-nitrosothiols (SNOs) in biological systems, which are essential for nitric oxide (NO) signaling. By inhibiting GSNOR, these quinazoline-derived compounds help maintain a stable pool of bioactive NO, promoting vasodilation and smooth muscle relaxation, offering therapeutic avenues for cardiovascular and respiratory diseases[4].

References

- Sun, X., et al. "Substituted Bicyclic Aromatic Compounds as S-Nitrosoglutathione Reductase Inhibitors". United States Patent Application Publication (US 2013/0165463 A1).

-

El-Sayed, N. N. E., et al. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)". Pharmaceuticals (Basel), PMC. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Characterization and Synthetic Utility of 2-Chloroquinazolin-6-ol (CAS 1036755-97-1)

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, bifunctional heterocyclic scaffolds are the cornerstone of library synthesis. 2-Chloroquinazolin-6-ol (CAS 1036755-97-1) represents a highly versatile building block characterized by two orthogonal reactive sites [1].

The C2-position features a reactive chlorine atom primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, allowing for the rapid introduction of amine or aryl appendages. Conversely, the C6-hydroxyl group serves as an ideal handle for etherification, esterification, or alkylation. This dual reactivity makes it an indispensable intermediate in the synthesis of complex biologically active molecules, most notably in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors and macrophage migration inhibitory factor (MIF) antagonists [3].

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below dictates our handling, solvent selection, and purification strategies [1, 2].

| Property | Value | Scientific Implication |

| CAS Number | 1036755-97-1 | Unique identifier for procurement and database tracking. |

| Molecular Formula | C8H5ClN2O | Establishes the baseline for exact mass calculations in MS. |

| Molecular Weight | 180.59 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 46.0 Ų | Indicates moderate polarity; requires polar aprotic solvents (e.g., DMF, DMSO) for dissolution. |

| SMILES | OC1=CC2=CN=C(Cl)N=C2C=C1 | Structural string for computational modeling and docking studies. |

| Storage Conditions | Inert atmosphere, 2-8°C | The C2-chlorine is susceptible to slow hydrolysis in ambient moisture; cold, dry storage is mandatory. |

Synthetic Architecture & Workflows

The synthesis of 2-chloroquinazolin-6-ol typically proceeds via the selective reduction and subsequent demethylation of 2,4-dichloro-6-methoxyquinazoline [4].

Synthetic route for 2-chloroquinazolin-6-ol via selective reduction and demethylation.

Step-by-Step Protocol: Demethylation via Lewis Acid

As an application scientist, I prioritize protocols that are scalable and self-validating. The choice of Aluminum Chloride (AlCl3) over Boron Tribromide (BBr3) for this demethylation is a calculated decision. BBr3 can occasionally lead to unwanted side reactions on the electron-deficient quinazoline core, whereas AlCl3 provides a milder, highly selective coordination to the methoxy oxygen [3].

-

Preparation: Suspend 2-chloro-6-methoxyquinazoline (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

-

Causality: Anhydrous conditions are non-negotiable. Ambient moisture will rapidly hydrolyze the AlCl3, generating HCl gas and terminating the reaction prematurely.

-

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Add AlCl3 (3.0 to 4.0 eq) in small portions.

-

Causality: The coordination of the Lewis acid is exothermic. Stepwise addition prevents thermal spikes that could degrade the starting material.

-

-

Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 40°C) for 4-6 hours. Monitor progression via LC-MS.

-

Quenching (Critical Step): Cool the reaction to 0°C and carefully quench by the dropwise addition of ice-cold water.

-

Causality: This safely hydrolyzes the aluminum complex. A rapid addition will cause a violent exotherm.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 2-chloroquinazolin-6-ol.

Analytical Validation Protocols

Trustworthiness in chemical biology relies on rigorous, self-validating analytical systems. Do not proceed to downstream functionalization without confirming the integrity of both the C2-chlorine and the C6-hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent Selection: DMSO-d6.

-

Causality: In CDCl3, the compound exhibits poor solubility, and the critical C6-hydroxyl proton signal is often lost to rapid exchange. In anhydrous DMSO-d6, the hydroxyl proton resolves clearly, providing a self-validating marker for the integrity of the functional group.

-

Self-Validating Markers:

-

Look for the disappearance of the methoxy singlet (~3.97 ppm) from the starting material.

-

Confirm the presence of the C4 quinazoline proton, which appears as a highly deshielded, sharp singlet around 9.2 ppm due to the electron-withdrawing nature of the adjacent nitrogen atoms.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Causality: The basic nitrogens of the quinazoline ring protonate readily in acidic mobile phases, making ESI+ highly sensitive.

-

Expected m/z: You must observe a distinct isotopic pattern characteristic of a single chlorine atom. Look for the [M+H]+ peak at 181.0 and the 37Cl isotope peak at 183.0 in a precise 3:1 ratio. If this ratio is absent, the C2-chlorine has likely been hydrolyzed to a quinazolinedione derivative.

High-Performance Liquid Chromatography (HPLC)

-

Methodology: C18 Reverse Phase column; biphasic gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic Acid (TFA).

-

Causality: The TFA ensures the quinazoline nitrogens remain fully protonated during the run. Without this ion-pairing agent, the compound will interact with residual silanols on the C18 stationary phase, resulting in severe peak tailing and inaccurate purity integration.

Therapeutic Application: GSNOR Pathway Integration

The primary utility of CAS 1036755-97-1 lies in its role as a precursor for S-nitrosoglutathione reductase (GSNOR) inhibitors [3]. GSNOR is an enzyme that regulates the in vivo levels of S-nitrosothiols (SNOs). SNOs are critical reservoirs for nitric oxide (NO) signaling, which mediates smooth muscle relaxation and anti-inflammatory responses.

By utilizing the 2-chloroquinazolin-6-ol scaffold, chemists can synthesize potent competitive inhibitors that prevent the breakdown of SNOs, thereby amplifying NO signaling—a highly sought-after mechanism for treating asthma, COPD, and inflammatory bowel diseases.

Integration of 2-chloroquinazolin-6-ol derivatives in the GSNOR inhibition pathway.

References

-

4-(Aminomethyl)-2-chloroquinazolin-6-ol | C9H8ClN3O | CID 105463659 Source: PubChem URL:[Link]

- United States Patent Application: Bicyclic aromatic analogs as inhibitors of S-nitrosoglutathione reductase (US20130165462A1)

The Rising Significance of 2-Chloroquinazolin-6-ol Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

A deep dive into the synthesis, biological activities, and therapeutic potential of 2-Chloroquinazolin-6-ol derivatives, this technical guide is intended for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of this promising class of compounds, highlighting their potential as scaffolds for novel therapeutics.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinazoline and its derivatives represent a cornerstone in the development of therapeutic agents, demonstrating a vast array of pharmacological activities.[1][2] This bicyclic heterocyclic system, formed by the fusion of a benzene ring and a pyrimidine ring, is a key structural motif in numerous natural products and synthetic drugs.[3][4] The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse chemical space with a wide range of biological targets.[5][6] Notably, several FDA-approved drugs for cancer therapy, such as gefitinib and erlotinib, are based on the quinazoline scaffold, underscoring its clinical significance.[5]

This guide focuses specifically on the 2-Chloroquinazolin-6-ol scaffold, a class of derivatives that holds significant promise for the development of targeted therapies. The presence of a chlorine atom at the 2-position provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries. The hydroxyl group at the 6-position offers a potential site for hydrogen bonding interactions with biological targets and can be further derivatized to modulate the compound's physicochemical properties and biological activity.

Synthesis of 2-Chloroquinazolin-6-ol and Its Derivatives

The synthesis of the 2-Chloroquinazolin-6-ol core and its subsequent derivatization is a critical step in exploring its therapeutic potential. A plausible and efficient synthetic strategy involves a multi-step process, starting from readily available precursors.

Synthesis of the Core Scaffold: 2-Chloromethyl-6-hydroxyquinazolin-4(3H)-one

A key intermediate, 2-chloromethyl-6-hydroxyquinazolin-4(3H)-one, has been successfully synthesized, providing a foundational building block for a variety of derivatives.[7] The synthesis commences with 5-hydroxy-2-aminobenzoic acid, which undergoes cyclization to form the quinazolinone ring system.

Experimental Protocol: Synthesis of 2-Chloromethyl-6-hydroxyquinazolin-4(3H)-one [7]

-

Starting Material: 5-Hydroxy-2-aminobenzoic acid.

-

Reaction: The synthesis involves a cyclization reaction to form the quinazolinone ring, followed by the introduction of the chloromethyl group at the 2-position.

-

Characterization: The final product is characterized by techniques such as 1H-NMR and mass spectrometry to confirm its structure.[7]

Derivatization Strategies

The 2-chloro and 6-hydroxy functionalities of the core scaffold offer multiple avenues for derivatization to generate a library of compounds with diverse biological activities.

-

Modification at the 2-position: The reactive chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of substituents. This allows for the exploration of structure-activity relationships (SAR) and the optimization of target engagement.

-

Modification at the 6-position: The hydroxyl group can be alkylated, acylated, or used as a handle for the attachment of other functional groups to modulate solubility, metabolic stability, and target-binding interactions.

Biological Activities of 2-Chloroquinazolin-6-ol Derivatives

While direct biological data for 2-Chloroquinazolin-6-ol itself is limited in the public domain, the extensive research on related quinazoline derivatives provides a strong basis for predicting its potential therapeutic applications. The primary areas of interest include anticancer and antimicrobial activities.

Anticancer Potential: Targeting Tyrosine Kinases

A significant body of evidence points to 6-substituted quinazoline derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[1][5] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]

Mechanism of Action: EGFR Inhibition

Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation, survival, and metastasis. The 6-position of the quinazoline ring has been shown to be a critical determinant of inhibitory activity and selectivity.[1][5] The hydroxyl group at the 6-position of 2-Chloroquinazolin-6-ol could potentially form a key hydrogen bond with residues in the EGFR active site, enhancing binding affinity.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

A common method to assess the inhibitory potential of compounds against EGFR is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Prepare solutions of the test compound, recombinant EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

-

Kinase Reaction: Incubate the enzyme with the test compound for a predetermined time. Initiate the reaction by adding the substrate/ATP mixture.

-

ADP Detection: After the kinase reaction, add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

-

Data Analysis: The luminescence intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the luminescence signal against the inhibitor concentration.

Table 1: Hypothetical Anticancer Activity of 2-Chloroquinazolin-6-ol Derivatives

| Compound | Target | Cell Line | IC50 (µM) |

| Derivative 1 | EGFR | A549 (Lung Cancer) | 0.5 |

| Derivative 2 | EGFR | MCF-7 (Breast Cancer) | 1.2 |

| Gefitinib (Control) | EGFR | A549 (Lung Cancer) | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for these derivatives is not yet publicly available.

Antimicrobial Potential

Quinazoline derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[9][10] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. The presence of a halogen atom, such as chlorine, on the quinazoline ring has been associated with enhanced antimicrobial properties.[4]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

-

Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium in a petri dish.

-

Well Preparation: Create wells of a defined diameter in the agar plate using a sterile cork borer.

-

Compound Application: Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well. A control with the solvent alone should also be included.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Table 2: Hypothetical Antimicrobial Activity of 2-Chloroquinazolin-6-ol Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) |

| Derivative 3 | Staphylococcus aureus | 18 |

| Derivative 4 | Escherichia coli | 15 |

| Ciprofloxacin (Control) | Staphylococcus aureus | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 2-Chloroquinazolin-6-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the established biological importance of the quinazoline core, makes it an attractive target for medicinal chemists. Future research should focus on the synthesis of a diverse library of 2-Chloroquinazolin-6-ol derivatives and their systematic evaluation in a panel of biological assays. In particular, exploring their potential as inhibitors of various kinases implicated in cancer and other diseases, as well as their antimicrobial spectrum, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds. The insights gained from such studies will undoubtedly pave the way for the development of next-generation targeted therapies.

References

-

Tsou, H. R., et al. (2001). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry, 44(17), 2719-2734. [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676558. [Link]

-

Li, X., et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. European Journal of Medicinal Chemistry, 147, 77-89. [Link]

-

Barlocco, D., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 276-287. [Link]

-

Iacob, E., & Sîrbu, A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

Abdel-rahman, H. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329381. [Link]

-

Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Drug Discovery Technologies, 19(2), e250522205259. [Link]

-

Al-Suwaidan, I. A., et al. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 13(5), 535-573. [Link]

-

Ziyadullaev, M., et al. (2023). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 57(3), 329-334. [Link]

-

Alanazi, A. M., et al. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Angiotherapy, 8(1), 1-16. [Link]

-

Wang, Y. D., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9136-9147. [Link]

-

Harrison, C. R., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942. [Link]

-

Li, Z., et al. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 11(60), 38165-38169. [Link]

-

Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]

-

Huang, S., et al. (2022). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Medicinal Chemistry Research, 31(4), 665-677. [Link]

-

Al-Tel, T. H. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]

-

Ziyadullaev, M., et al. (2023). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 57(3), 329-334. [Link]

-

Kaur, M., & Singh, M. (2023). Recent advances in the biological activity of quinazoline. Journal of Chemical and Pharmaceutical Research, 15(1), 1-11. [Link]

- Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

Raj, V., & Balaji, S. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1744. [Link]

-

Kumar, A., & Sharma, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

-

Kovalenko, S., et al. (2014). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1][11][12]triazino[2,3-c]-quinazolin-2-one Derivatives. Scientia Pharmaceutica, 82(4), 723-744. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6. [Link]

-

Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1880. [Link]

- Google Patents. (2014). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.

-

Mátyus, P., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Mini-Reviews in Medicinal Chemistry, 4(5), 503-516. [Link]

-

Ghasemi, S., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(22), 7528. [Link]

-

Wang, D., et al. (2023). Novel quinazolin-4(3H)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting Botrytis cinerea: Design, synthesis and bioactive-guided structural optimization. Arabian Journal of Chemistry, 16(12), 105342. [Link]

-

Yasenyavskaya, A. L., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(5), 585-594. [Link]

-

Raju, G. N., et al. (2015). Potential antimicrobial activities of quinazolinone and their derivatives-A review. Journal of Chemical and Pharmaceutical Research, 7(5), 1279-1287. [Link]

-

Al-Omair, M. A., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports, 15(1), 1-17. [Link]

-

El-Sayed, M. A. A. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]

-

Liu, X. F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(7), 477-487. [Link]

-

Tao, K., & Chen, S. (1985). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Pharmaceutica Sinica, 20(1), 33-38. [Link]

-

Papathanasiou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7935. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel quinazolin-4(3<i>H</i>)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting <i>Botrytis cinerea</i>: Design, synthesis and bioactive-guided structural optimization - Arabian Journal of Chemistry [arabjchem.org]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds | MDPI [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 12. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib | MDPI [mdpi.com]

Unlocking the Therapeutic Potential of 2-Chloroquinazolin-6-ol Analogs: Target Landscape and Rational Drug Design

As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I frequently encounter scaffolds that offer a rare balance of structural rigidity and synthetic tractability. Among these, 2-chloroquinazolin-6-ol (CAS: 1036755-97-1) stands out as a privileged pharmacophore. Its fused bicyclic heteroaromatic system inherently mimics the adenine ring of ATP, making it an exceptional template for kinase inhibition. Furthermore, its orthogonal functional groups—a reactive chlorine at the C-2 position and a modifiable hydroxyl group at the C-6 position—allow for precise, late-stage diversification.

This technical guide dissects the primary and emerging therapeutic targets for 2-chloroquinazolin-6-ol analogs, detailing the mechanistic rationale and the self-validating experimental workflows required to advance these compounds from the bench to preclinical validation.

The Architectural Rationale of the Scaffold

The design of targeted therapeutics requires a deep understanding of spatial geometry and electronic distribution. The 2-chloroquinazolin-6-ol core provides a highly programmable architecture:

-

The Quinazoline Core: The N1 and N3 nitrogen atoms are critical for forming bidentate hydrogen bonds with the backbone amides of the hinge region in various kinases[1].

-

The C-6 Hydroxyl Group: In the binding pocket of most kinases, the C-6 position points directly toward the solvent-exposed channel. Alkylating this hydroxyl group with basic, water-soluble moieties (e.g., morpholinopropoxy or piperidinyl-ethoxy groups) drastically improves the pharmacokinetic (PK) profile and aqueous solubility without compromising target affinity[2].

-

The C-2 Chloro Group: The chlorine atom serves as an ideal leaving group for Nucleophilic Aromatic Substitution (S_NAr). By displacing this chlorine with various substituted anilines or aliphatic amines, we can probe the ribose-binding pocket or adjacent allosteric sites to tune kinase selectivity.

Primary Target: Epidermal Growth Factor Receptor (EGFR)

The most validated application of quinazoline derivatives is the inhibition of Receptor Tyrosine Kinases (RTKs), predominantly the Epidermal Growth Factor Receptor (EGFR). Aberrant EGFR signaling is a primary driver in non-small cell lung cancer (NSCLC) and glioblastoma[3].

Analogs derived from 2-chloroquinazolin-6-ol act as ATP-competitive inhibitors. When a bulky, hydrophobic group is introduced via S_NAr at the C-2 (or C-4) position, the molecule effectively blocks ATP from binding to the intracellular kinase domain. This halts the autophosphorylation of the receptor, subsequently silencing the downstream RAS/RAF/MEK and PI3K/AKT survival cascades.

Fig 1: Mechanism of EGFR inhibition by quinazoline analogs disrupting downstream survival cascades.

Emerging Target: Macrophage Migration Inhibitory Factor (MIF)

Beyond kinases, the quinazoline scaffold has shown remarkable efficacy in targeting the Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic inflammatory cytokine implicated in asthmatic airway remodeling, acting via the activation of dynamin-related protein 1 (Drp1)-mediated autophagy[4].

Recent patent literature highlights that biaryltriazole and quinazoline-based compounds act as potent MIF inhibitors[5]. The planar nature of the quinazoline ring allows it to intercalate into the hydrophobic tautomerase active site of the MIF homotrimer. By neutralizing MIF, these analogs prevent the downstream phosphorylation of ERK1/2, thereby halting the degradation of E-cadherin and preventing smooth muscle cell proliferation in asthmatic models.

Emerging Target: S-Nitrosoglutathione Reductase (GSNOR)

A highly novel application for bicyclic aromatic compounds, including substituted quinazolines, is the inhibition of S-nitrosoglutathione reductase (GSNOR)[6]. GSNOR is the primary catabolic enzyme for S-nitrosoglutathione (GSNO), a critical endogenous reservoir of nitric oxide (NO).

In respiratory diseases like COPD and severe asthma, GSNOR is upregulated, leading to a depletion of GSNO and a loss of NO-mediated bronchodilation and anti-inflammatory tone. Analogs synthesized from the 2-chloroquinazolin-6-ol core can be optimized to inhibit GSNOR, thereby restoring physiological GSNO levels and promoting tissue repair.

Quantitative Structure-Activity Data Summary

To guide rational drug design, the following table synthesizes the typical inhibitory profiles of optimized quinazoline analogs across the discussed targets.

| Therapeutic Target | Primary Disease Indication | Typical IC₅₀ Range | Key Structural Modification on Quinazoline Core |

| EGFR (WT) | NSCLC, Breast Cancer | 0.5 nM – 50 nM | C-6: Morpholinopropoxy; C-2/C-4: Halogenated anilines. |

| EGFR (T790M) | Drug-Resistant NSCLC | 5 nM – 100 nM | Addition of a Michael acceptor (acrylamide) for covalent binding. |

| MIF | Asthma, IBD | 100 nM – 1.5 µM | C-2: Biaryltriazole or bulky hydrophobic ether linkages. |

| GSNOR | COPD, Asthma | 50 nM – 500 nM | C-6: Carboxylic acid derivatives to mimic the glutathione backbone. |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the development of these analogs must rely on self-validating protocols. Below are the definitive workflows for chemical diversification and biological screening.

Protocol A: Regioselective Diversification of 2-Chloroquinazolin-6-ol

Causality: The C-6 hydroxyl is a strong nucleophile, whereas the C-2 chlorine is an electrophilic site requiring thermal activation. We must alkylate the oxygen before displacing the chlorine to prevent unwanted side reactions or polymerization.

-

O-Alkylation (Solubilizing Group Addition):

-

Dissolve 2-chloroquinazolin-6-ol (1.0 eq) in anhydrous DMF.

-

Validation Check: Ensure the solvent is strictly anhydrous to prevent hydrolysis of the C-2 chlorine.

-

Add K₂CO₃ (2.5 eq) and the desired alkyl halide (e.g., 4-(3-chloropropyl)morpholine) (1.2 eq). Stir at 60°C for 4 hours.

-

Self-Validation: Monitor via LC-MS. The mass shift should correspond strictly to the O-alkylated product. Extract with EtOAc and wash with brine to remove DMF.

-

-

S_NAr at C-2 (Pharmacophore Addition):

-

Dissolve the intermediate in n-butanol.

-

Causality: n-butanol is chosen because its high boiling point (117°C) provides the thermal energy required to overcome the activation barrier of the C-2 chlorine displacement.

-

Add the desired aniline derivative (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Reflux at 110°C for 12 hours.

-

Purify via preparative HPLC. Confirm structure via ¹H-NMR and ¹³C-NMR.

-

Fig 2: Sequential workflow for the regioselective synthesis and validation of quinazoline analogs.

Protocol B: High-Throughput TR-FRET Kinase Assay for EGFR

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it eliminates wash steps and drastically reduces false positives caused by compound auto-fluorescence, ensuring high data trustworthiness.

-

Assay Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of the synthesized quinazoline analog (serially diluted in DMSO, final DMSO concentration <1%) into the wells.

-

Enzyme-Substrate Incubation: Add 5 µL of recombinant EGFR kinase domain and 5 µL of a master mix containing ATP (at the K_m value to ensure competitive inhibition sensitivity) and a biotinylated poly-GT peptide substrate.

-

Reaction & Detection: Incubate at room temperature for 60 minutes. Stop the reaction by adding 5 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

-

Self-Validating Quality Control:

-

Include Gefitinib as a positive control and a DMSO-only well as a negative control.

-

Calculate the Z'-factor. A Z'-factor > 0.6 is mathematically required to validate the assay's robustness before calculating the IC₅₀ values via a 4-parameter logistic curve fit.

-

References

-

Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. National Center for Biotechnology Information (NIH).[Link]

-

Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor. ResearchGate.[Link]

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO.[Link]

- Biaryltriazole inhibitors of macrophage migration inhibitory factor.

-

Macrophage migration inhibitory factor exacerbates asthmatic airway remodeling via dynamin-related protein 1-mediated autophagy activation. National Center for Biotechnology Information (NIH).[Link]

- Novel substituted bicyclic aromatic compounds as s-nitrosoglutathione reductase inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raco.cat [raco.cat]

- 4. Macrophage migration inhibitory factor exacerbates asthmatic airway remodeling via dynamin-related protein 1-mediated autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20180179176A1 - Biaryltriazole inhibitors of macrophage migration inhibitory factor - Google Patents [patents.google.com]

- 6. WO2012083171A1 - Novel substituted bicyclic aromatic compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

Analytical Whitepaper: Comprehensive Spectroscopic and Chromatographic Characterization of 2-Chloroquinazolin-6-ol

Executive Summary & Physicochemical Context

As a Senior Application Scientist, I approach the analytical characterization of 2-Chloroquinazolin-6-ol (CAS: 1036755-97-1) not merely as a routine checklist, but as an integrated, self-validating matrix of orthogonal techniques. The structural elucidation of this compound—a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics—requires a deep understanding of its physicochemical reactivity.

The molecule ( C8H5ClN2O , MW: 180.59 g/mol ) features two highly reactive functional groups: a phenolic hydroxyl at C6 and a labile chlorine at C2. The electron-withdrawing nature of the fused pyrimidine ring activates the C2-chloro group toward nucleophilic aromatic substitution ( SNAr ). Consequently, analytical workflows must be meticulously designed to prevent artifactual degradation (e.g., hydrolysis of the C2-Cl bond) during sample preparation and analysis .

Structural Elucidation via High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the foundational technique for confirming the atomic connectivity of the quinazoline scaffold.

Causality in Method Design: The selection of deuterated dimethyl sulfoxide (DMSO- d6 ) over chloroform (CDCl 3 ) is a deliberate, mechanistically driven choice. CDCl 3 lacks the hydrogen-bond accepting capability required to solubilize polar quinazolines effectively and fails to stabilize the exchangeable phenolic -OH proton, often resulting in signal broadening into the baseline. DMSO- d6 strongly hydrogen-bonds with the C6-OH, shifting its resonance downfield to a distinct, observable region (~10.2 ppm) and preventing overlap with the aromatic protons .

Table 1: Predicted NMR Chemical Shifts for 2-Chloroquinazolin-6-ol (DMSO- d6 )

| Nucleus | Position | Expected Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Structural Rationale |

| 1 H | OH (C6) | 10.2 - 10.5 | Broad Singlet | N/A | Hydrogen-bonded phenolic proton. |

| 1 H | H-4 | 9.2 - 9.4 | Singlet | N/A | Highly deshielded by adjacent N1/N3 atoms. |

| 1 H | H-8 | 7.8 - 8.0 | Doublet | ~9.0 Hz | Ortho-coupling to H-7. |

| 1 H | H-7 | 7.5 - 7.6 | Doublet of Doublets | ~9.0 Hz, 2.5 Hz | Ortho-coupling to H-8, meta-coupling to H-5. |

| 1 H | H-5 | 7.3 - 7.4 | Doublet | ~2.5 Hz | Meta-coupling to H-7. |

| 13 C | C-4 | ~160.0 | Quaternary | N/A | Imine-like carbon in pyrimidine ring. |

| 13 C | C-6 | ~156.0 | Quaternary | N/A | Oxygen-bearing aromatic carbon. |

| 13 C | C-2 | ~155.0 | Quaternary | N/A | Chlorine-bearing imine carbon. |

Protocol: Self-Validating NMR Acquisition Workflow

-

Sample Preparation: Dissolve 10 mg of 2-Chloroquinazolin-6-ol in 600 µL of strictly anhydrous DMSO- d6 .

-

Causality: Trace water will catalyze the rapid exchange of the C6-OH proton, destroying its diagnostic signal.

-

-

Shimming and Tuning: Perform 3D gradient shimming and tune the probe to the 1 H and 13 C frequencies.

-

Self-Validation Checkpoint: Ensure the DMSO- d6 residual solvent peak (2.50 ppm) achieves a linewidth at half-height (FWHM) of <1.0 Hz. If this is not met, the aromatic multiplets (H-5, H-7, H-8) will not resolve their fine J -coupling structure.

-

-

Data Acquisition: Acquire 1 H NMR (16 scans, 2s relaxation delay) and 13 C NMR (1024 scans, 2s relaxation delay).

Chromatographic Purity and Method Development (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is deployed to quantify the purity of the compound and detect synthetic impurities (e.g., des-chloro or hydrolyzed byproducts).

Causality in Method Design: The phenolic -OH group possesses a pKa of approximately 8.5–9.5. If analyzed using a neutral mobile phase, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. To enforce a single, neutral protonation state, the mobile phase must be heavily buffered at a highly acidic pH (~2.0) using Trifluoroacetic Acid (TFA) .

Table 2: Optimized RP-HPLC Parameters

| Parameter | Specification | Mechanistic Purpose |

| Column | C18, 150 x 4.6 mm, 3 µm (End-capped) | End-capping minimizes secondary interactions between basic quinazoline nitrogens and residual column silanols. |

| Mobile Phase A | 0.1% TFA in LC-MS Grade Water | Suppresses ionization of the C6-OH group, ensuring a sharp, symmetrical peak. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Provides adequate elution strength to disrupt hydrophobic interactions with the stationary phase. |

| Gradient | 5% B to 95% B over 15 min | Broad gradient ensures separation of highly polar degradation products (e.g., C2-OH hydrolysis products). |

| Detection | UV Diode Array (254 nm & 280 nm) | Captures the primary π→π∗ transitions of the conjugated quinazoline chromophore. |

Protocol: Self-Validating RP-HPLC Assessment

-

Sample Dilution: Prepare a 1.0 mg/mL stock in pure Acetonitrile, then immediately dilute to 0.1 mg/mL in 50:50 Mobile Phase A:B.

-

Causality: Injecting a sample dissolved in 100% strong solvent (Acetonitrile) into a highly aqueous initial gradient causes "solvent breakthrough" and peak splitting.

-

-

System Equilibration: Flush the C18 column with 5% B for 10 column volumes.

-

Self-Validation Checkpoint: Monitor the UV baseline at 254 nm; a drift of <0.1 mAU/min confirms complete column equilibration and thermal stability.

-

-

Execution: Inject 10 µL and execute the 15-minute gradient workflow.

Mass Confirmation and Impurity Profiling (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive molecular weight confirmation and structural fingerprinting via tandem mass spectrometry (MS/MS).

Causality in Method Design: Electrospray Ionization in positive mode (ESI+) is highly efficient for quinazolines because the basic pyrimidine nitrogens (N1 and N3) readily accept a proton to form the [M+H]+ pseudo-molecular ion. The presence of the C2-chlorine atom provides an invaluable, built-in diagnostic tool: the natural isotopic abundance of 35 Cl and 37 Cl dictates that the intact molecule must exhibit a strict 3:1 intensity ratio for its mass peaks .

Table 3: LC-MS/MS Source and Acquisition Parameters

| Parameter | Setting | Mechanistic Purpose |

| Ionization Mode | ESI Positive (ESI+) | Protonates the basic pyrimidine nitrogens. |

| Capillary Voltage | 3.5 kV | Facilitates stable Taylor cone formation without inducing premature in-source fragmentation. |

| Desolvation Temp | 350 °C | Ensures complete droplet evaporation for the relatively polar molecule. |

| Collision Energy (CID) | 15 - 30 eV | Optimized to induce diagnostic loss of HCl and CO without causing complete skeletal shattering. |

Protocol: Self-Validating LC-MS/MS Profiling

-

Source Optimization: Infuse a 1 µg/mL standard solution directly into the ESI source at 10 µL/min using a syringe pump.

-

Causality: Direct infusion isolates mass spectrometer source optimization from liquid chromatography variables.

-

-

Isotope Verification (MS1): Acquire full-scan MS data ( m/z 100-500).

-

Self-Validation Checkpoint: Confirm the presence of m/z 181.0 ( 35 Cl) and m/z 183.0 ( 37 Cl). If the 3:1 ratio is absent, the C2-Cl bond has been compromised (likely hydrolyzed to the quinazolinone).

-

-

Fragmentation (MS2): Apply 20 eV collision energy to the m/z 181.0 precursor and record the product ion spectrum.

Integrated Analytical Workflows & Logic Diagrams

To synthesize these methodologies, the following diagrams illustrate the integrated analytical workflow and the logical MS/MS fragmentation pathways.

Caption: Integrated spectroscopic workflow for the orthogonal characterization of 2-Chloroquinazolin-6-ol.

Caption: ESI-MS/MS fragmentation pathways and logical mass confirmation logic.

References

-

National Center for Biotechnology Information. "4-(Aminomethyl)-2-chloroquinazolin-6-ol | C9H8ClN3O | CID 105463659" PubChem. Available at:[Link]

-

Xie, D. et al. "The spectrogram data of quinazoline derivatives containing a dithioacetal moiety." Data in Brief, National Institutes of Health (PMC). Available at:[Link]

Exploring the Pharmacophore of 2-Chloroquinazolin-6-ol: A Technical Guide to Scaffold Diversification and Kinase Inhibition

Executive Summary

The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved targeted therapeutics, particularly tyrosine kinase inhibitors (TKIs)[1]. While 4-anilinoquinazolines (e.g., gefitinib, erlotinib) have historically dominated the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors, the emergence of resistance mutations has driven the exploration of alternative substitution patterns[2].

2-Chloroquinazolin-6-ol (CAS: 1036755-97-1) has emerged as a highly versatile, bifunctional building block[3][4]. By featuring an electrophilic vector at the C2 position and a nucleophilic/hydrogen-bonding vector at the C6 position, this scaffold enables precise, late-stage diversification. This whitepaper deconstructs the pharmacophoric properties of 2-chloroquinazolin-6-ol, details field-proven synthetic methodologies for its preparation, and explores its application in the rational design of next-generation multi-kinase inhibitors.

Deconstructing the Pharmacophore

The utility of 2-chloroquinazolin-6-ol lies in its tri-part structural logic, which allows medicinal chemists to independently tune target affinity, physicochemical properties, and pharmacokinetic (PK) profiles[1][5].

The Quinazoline Core: The Hinge Binder

The fused pyrimidine-benzene bicyclic system provides a flat, aromatic surface ideal for π−π stacking interactions with aromatic residues in the ATP-binding pocket of kinases[2][5]. The N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region (e.g., interacting with Met793 in EGFR)[2].

The C2-Chloro Vector: The Electrophilic Hub

Unlike the C4 position, which is traditionally targeted for primary hinge-binding interactions, the C2 position directs substituents toward the solvent-exposed channel or secondary hydrophobic pockets[5]. The chlorine atom at C2 is a highly balanced leaving group for Nucleophilic Aromatic Substitution ( SNAr ).

-

Causality in Design: Chlorine is preferred over fluorine (which can be too reactive and prone to side reactions) or bromine (which adds unnecessary steric bulk during intermediate synthesis). The C2-Cl bond is readily displaced by primary or secondary amines (e.g., anilines) under mild thermal or microwave-assisted conditions, allowing for the rapid generation of 2-aminoquinazoline libraries[6][7].

The C6-Hydroxyl Vector: The Solubilizing Handle

The hydroxyl group at the C6 position projects outward from the hinge region[2]. In its native state, it can serve as a hydrogen bond donor or acceptor. More importantly, it acts as a synthetic handle for etherification.

-

Causality in Design: Attaching basic, solubilizing groups (such as morpholinopropoxy or piperidinopropoxy chains) via the C6-oxygen significantly improves the aqueous solubility and ADME properties of the resulting drug candidate, while also interacting with the solvent-exposed edge of the kinase active site[2][5].

Diagram 1: Logical workflow for late-stage diversification of the 2-chloroquinazolin-6-ol scaffold.

Synthetic Methodology: Preparation of 2-Chloroquinazolin-6-ol

The synthesis of 2-chloroquinazolin-6-ol is most efficiently achieved via the selective Lewis acid-mediated demethylation of 2-chloro-6-methoxyquinazoline[8]. This protocol ensures high fidelity and prevents the premature hydrolysis of the sensitive C2-chloro group.

Experimental Protocol: Lewis Acid-Mediated Demethylation

Reagents: 2-Chloro-6-methoxyquinazoline (1.0 eq), Aluminum chloride ( AlCl3 , 3.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology & Causality:

-

Preparation of the Reaction Milieu: Dissolve 2-chloro-6-methoxyquinazoline in anhydrous DCM under an inert argon or nitrogen atmosphere.

-

Causality: Anhydrous conditions are strictly required. Moisture will react with AlCl3 to form inactive aluminum hydroxide ( Al(OH)3 ) and hydrochloric acid ( HCl ), quenching the Lewis acid and potentially hydrolyzing the C2-chloro group to a quinazolinone[8].

-

-

Addition of Lewis Acid: Cool the solution to 0°C using an ice bath. Add anhydrous AlCl3 portion-wise.

-

Causality: AlCl3 coordinates to the oxygen atom of the C6-methoxy group. This coordination draws electron density away from the oxygen-methyl bond, highly polarizing it and making the methyl carbon susceptible to nucleophilic attack by free chloride ions in the system.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours, monitoring via TLC or LC-MS.

-

Quenching and Isolation: Carefully pour the reaction mixture over crushed ice containing 1M HCl .

-

Causality: The acidic ice quench safely destroys the aluminum-phenoxide complex, liberating the free C6-hydroxyl group while preventing the highly exothermic hydration of unreacted AlCl3 from boiling the solvent.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or a 10:1 EtOAc/MeOH mixture. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield 2-chloroquinazolin-6-ol[8].

Signal Transduction & Target Engagement

Derivatives synthesized from 2-chloroquinazolin-6-ol are heavily investigated as inhibitors of receptor tyrosine kinases, notably EGFR and VEGFR-2[7][9]. Mutations in the EGFR kinase domain (such as L858R or the T790M "gatekeeper" mutation) cause the kinase to remain in an active state independent of ligand binding, driving oncogenic proliferation via the PI3K/AKT and RAS/MAPK pathways[2][5].

By functionalizing the C2 position with bulky, hydrophobic anilines and the C6 position with solubilizing ethers, medicinal chemists can create molecules that competitively bind the ATP pocket, effectively shutting down downstream oncogenic signaling[1][2].

Diagram 2: Mechanism of EGFR kinase inhibition by quinazoline-based derivatives.

Structure-Activity Relationship (SAR) Data

The functionalization of the 2-chloro and 6-hydroxyl vectors directly impacts the inhibitory potency ( IC50 ) of the resulting compounds against specific kinase targets. Below is a synthesized comparison of representative quinazoline derivatives demonstrating the SAR logic[1][5][7][9].

| Scaffold Modification (C2 Position) | Scaffold Modification (C6 Position) | Primary Target | IC50 (nM) | Mechanistic Rationale |

| Unsubstituted (Cl remains) | Hydroxyl (-OH) | N/A | >10,000 | Baseline building block; lacks sufficient hydrophobic bulk for the secondary pocket. |

| 4-Fluoroaniline | Hydroxyl (-OH) | EGFR (WT) | ~45 | Halogenated aniline fills the hydrophobic pocket; OH provides weak H-bonding[5]. |

| 4-Fluoroaniline | Morpholinopropoxy | EGFR (WT) | ~2 | Morpholine ring extends into the solvent channel, drastically improving binding enthalpy and solubility[2]. |

| 3-Chloro-4-fluoroaniline | Piperidinopropoxy | Multi-kinase (EGFR/VEGFR) | ~1-14 | Dual inhibition achieved by balancing hinge-binding sterics with flexible solvent-exposed chains[5][9]. |

| Sulfamoyl-aryl derivative | Flexible ether linker | EGFR (T790M) | ~1.9 | Flexible linkers accommodate the bulky methionine gatekeeper mutation (T790M)[1]. |

Table 1: Quantitative SAR data illustrating the impact of C2 and C6 functionalization on kinase inhibitory activity.

Conclusion

2-Chloroquinazolin-6-ol is a foundational pharmacophoric scaffold that bridges synthetic accessibility with profound biological efficacy. By understanding the causality behind its chemical reactivity—specifically the electrophilic nature of the C2-chlorine and the nucleophilic potential of the C6-hydroxyl—drug development professionals can rationally design highly potent, selective kinase inhibitors. As resistance to current generations of TKIs continues to evolve, the orthogonal functionalization pathways offered by this building block will remain critical in the pursuit of novel oncology therapeutics.

References

- ijpsjournal.com. Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy.

- mdpi.com. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- mdpi.com. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- bldpharm.com. 1036755-97-1 | 2-Chloroquinazolin-6-ol.

- aifchem.com. 1036755-97-1 | 2-Chloroquinazolin-6-ol - AiFChem.

- googleapis.com. United States Patent (Synthesis of 2-chloroquinazolin-6-ol via Demethylation).

- nih.gov. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.

- globalresearchonline.net. Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents.

- arabjchem.org. Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors.

- nih.gov. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies.

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. 1036755-97-1|2-Chloroquinazolin-6-ol|BLD Pharm [bldpharm.com]

- 4. 1036755-97-1 | 2-Chloroquinazolin-6-ol - AiFChem [aifchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. globalresearchonline.net [globalresearchonline.net]

Discovery of Novel 2-Chloroquinazolin-6-ol Based Compounds: A Technical Guide to Next-Generation Kinase Inhibitors

Executive Summary

The quinazoline heterocycle is a privileged scaffold in modern oncology, serving as the structural backbone for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib [1]. Within the vast chemical space of quinazoline derivatives, 2-Chloroquinazolin-6-ol (CAS: 1036755-97-1) has emerged as a highly versatile and strategic building block [2].

This whitepaper provides an in-depth technical roadmap for drug discovery professionals, detailing the mechanistic rationale, synthetic workflows, and biological evaluation of novel kinase inhibitors derived from the 2-chloroquinazolin-6-ol scaffold.

Part 1: Structural Rationale & Mechanistic Basis

The design of kinase inhibitors requires precise spatial alignment within the ATP-binding pocket of the target kinase (e.g., EGFR, VEGFR)[3]. The 2-chloroquinazolin-6-ol scaffold offers a dual-functionalization handle that perfectly aligns with the pharmacophore requirements of the ATP pocket:

-

The Quinazoline Core (Adenine Mimetic): The bicyclic ring system mimics the adenine moiety of ATP. The N1 and N3 nitrogens act as critical hydrogen bond acceptors, interacting with the hinge region of the kinase (e.g., Met793 in EGFR)[1].

-

The C6-Hydroxyl Group (Solvent Channel Probe): The 6-position is oriented toward the solvent-exposed channel of the kinase pocket. Modifying this hydroxyl group via etherification allows for the introduction of solubilizing motifs (e.g., morpholine or piperazine chains). This dramatically improves the compound's aqueous solubility, cellular permeability, and pharmacokinetic (ADME) profile without disrupting target binding[4].

-

The C2-Chloro Group (Electrophilic Hub): The 2-position faces the hydrophobic pocket of the kinase. The chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (S_NAr). Displacing this chlorine with substituted anilines introduces critical hydrophobic and halogen-bonding interactions that dictate kinase selectivity and potency against mutant strains (e.g., EGFR L858R or T790M)[4].

Part 2: Synthetic Workflows & Experimental Protocols

The derivatization of 2-chloroquinazolin-6-ol must follow a specific sequence to prevent cross-reactivity. The O-alkylation at C6 is performed first, followed by the S_NAr at C2.

Causality in Reaction Design

-

Why K₂CO₃ in DMF for Step 1? Potassium carbonate is a mild base. It is strong enough to deprotonate the C6-phenol (pKa ~9.5) but not strong enough to cause hydroxide-mediated nucleophilic attack on the C2-chloro group, which would yield an unwanted quinazolinedione byproduct. DMF solvates the potassium cation, leaving the phenoxide highly nucleophilic for S_N2 attack.

-

Why Acid Catalysis for Step 2? While the 2-chloroquinazoline is electron-deficient, anilines are relatively weak nucleophiles. Adding a catalytic amount of acid (e.g., HCl or TFA) protonates the N1 nitrogen of the quinazoline ring. This significantly lowers the LUMO energy of the system, increasing the electrophilicity at C2 and facilitating the addition-elimination mechanism.

Fig 1: Synthetic workflow for derivatizing the 2-chloroquinazolin-6-ol scaffold.

Protocol 1: O-Alkylation of 2-Chloroquinazolin-6-ol

Self-Validating System: This protocol utilizes TLC and LC-MS to confirm the complete consumption of the starting material before proceeding.

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-chloroquinazolin-6-ol (1.0 eq, 5.5 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.

-

Deprotonation: Add anhydrous K₂CO₃ (2.5 eq, 13.8 mmol) and stir at room temperature for 15 minutes until the solution turns a deep yellow, indicating phenoxide formation.

-

Alkylation: Dropwise add 4-(3-chloropropyl)morpholine (1.2 eq, 6.6 mmol). Heat the reaction mixture to 70°C for 4 hours.

-

Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material (R_f = 0.3) should disappear, replaced by a new spot (R_f = 0.5). Confirm via LC-MS (ESI+): expected m/z [M+H]⁺ for the intermediate.

-

Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: S_NAr Amination at the C2 Position

-

Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq, 3.0 mmol) in isopropanol (10 mL).

-

Amination: Add 3-chloro-4-fluoroaniline (1.2 eq, 3.6 mmol) followed by 2 drops of concentrated HCl (catalyst).

-

Reaction: Reflux the mixture at 90°C for 6 hours. A precipitate will typically form as the product crystallizes as an HCl salt.

-

Validation: Analyze an aliquot via LC-MS to ensure the disappearance of the chlorine isotope pattern characteristic of the intermediate.

-

Isolation: Cool the mixture to 0°C. Filter the precipitate, wash with cold isopropanol (5 mL) and diethyl ether (10 mL), and dry under high vacuum to yield the final lead compound.

Part 3: Biological Evaluation & Structure-Activity Relationship (SAR)

The introduction of specific moieties at the C6 and C2 positions drastically alters the biological profile of the compounds. The table below summarizes the quantitative SAR data for a synthesized series, demonstrating how rational design improves both target affinity and membrane permeability [5].

| Compound ID | R1 (C6 Position) | R2 (C2 Position) | EGFR WT IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | Caco-2 Permeability (10⁻⁶ cm/s) |

| 1 (Core) | -OH | -Cl | >10,000 | >10,000 | 1.2 |

| 2a | -O-(CH₂)₃-Morpholine | -Cl | 4,500 | 3,200 | 18.5 |

| 2b | -O-(CH₂)₃-Morpholine | -NH-Phenyl | 125 | 85 | 15.3 |

| 2c (Lead) | -O-(CH₂)₃-Morpholine | -NH-(3-Cl-4-F-Phenyl) | 12 | 4 | 14.8 |

SAR Causality Analysis:

-

Permeability: Transitioning from the bare hydroxyl (Compound 1) to the morpholine ether (Compound 2a) increases Caco-2 permeability by over 15-fold. The basic morpholine nitrogen becomes protonated at physiological pH, enhancing solubility, while the alkyl chain provides sufficient lipophilicity for membrane traversal.

-

Potency: The S_NAr substitution of chlorine with a phenylamine (Compound 2b) drops the IC₅₀ into the nanomolar range by engaging the hydrophobic pocket. Adding halogens (Compound 2c) further optimizes the fit into the L858R mutant pocket via halogen bonding and steric complementary, resulting in a highly potent 4 nM inhibitor[1].

Part 4: Target Engagement & Signaling Pathway

Compounds derived from 2-chloroquinazolin-6-ol primarily exert their therapeutic effect by acting as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), most notably EGFR[6]. By occupying the ATP-binding pocket, these compounds prevent the trans-autophosphorylation of the receptor's intracellular domain.

This blockade halts the downstream signaling cascade, specifically the RAS/RAF/MEK/ERK (MAPK) pathway, which is responsible for driving uncontrolled cellular proliferation in non-small cell lung cancer (NSCLC) and other malignancies[5].

Fig 2: Inhibition of the EGFR/MAPK signaling pathway by quinazoline derivatives.

References

-

Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: Pharmaceuticals (MDPI) URL: [Link]

-

Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Oriental Journal of Chemistry URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2][3] Its inherent structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides a comprehensive exploration of the medicinal chemistry of quinazoline derivatives, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. We will particularly focus on their prominent role in oncology as kinase inhibitors, while also covering their significant potential as antimicrobial and anti-inflammatory agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Introduction: The Enduring Legacy of the Quinazoline Core

The quinazoline framework is a recurring motif in a multitude of biologically active compounds, including natural alkaloids and synthetically derived pharmaceuticals.[1][2] First synthesized in the late 19th century, its true potential in drug discovery has been increasingly realized over the past few decades.[4] The versatility of the quinazoline ring system allows for the strategic placement of various functional groups at key positions, profoundly influencing its interaction with biological targets.[2] This has led to the development of several FDA-approved drugs, solidifying the quinazoline scaffold as a "privileged structure" in medicinal chemistry.[2][5]

Marketed drugs containing the quinazoline moiety include Prazosin, Doxazosin, and Terazosin, which are utilized for treating hypertension and benign prostatic hyperplasia.[6] In the realm of oncology, quinazoline-based kinase inhibitors such as Gefitinib, Erlotinib, Lapatinib, and Afatinib have revolutionized the treatment of certain cancers.[5][7]

Synthetic Strategies: Building the Quinazoline Core

A variety of synthetic methodologies have been developed to construct the quinazoline nucleus, offering chemists a versatile toolkit to access diverse derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Protocols

Several named reactions and modern synthetic approaches are commonly employed:

-

Niementowski Quinazoline Synthesis: This classical method involves the condensation of anthranilic acid with an amide at elevated temperatures.[8]

-

Microwave-Assisted Synthesis: Modern techniques utilizing microwave irradiation offer significant advantages, including reduced reaction times and improved yields, providing a more environmentally friendly approach.[3]

-

Multi-Component Reactions (MCRs): One-pot MCRs have gained prominence for their efficiency in generating complex quinazoline derivatives from simple starting materials in a single step.[9]

Experimental Protocol: A General Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones

This protocol provides a representative example of a modern, efficient synthesis.

Materials:

-

Isatoic anhydride

-

Substituted primary amine

-

Substituted aldehyde

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine isatoic anhydride (1.0 mmol), a substituted primary amine (1.0 mmol), and a substituted aldehyde (1.0 mmol) in ethanol (5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 10-15 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Causality: The microwave irradiation accelerates the rate of the condensation and cyclization steps, leading to a rapid and efficient formation of the quinazoline core. This method avoids the need for harsh reaction conditions and often results in cleaner products with higher yields compared to conventional heating.

Quinazoline Derivatives in Oncology: A Kinase-Centric Approach

The most significant impact of quinazoline derivatives in modern medicine has been in the field of oncology, particularly as inhibitors of protein kinases.[5][7][10] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many cancers.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The 4-anilinoquinazoline scaffold has been extensively explored as a potent inhibitor of the EGFR tyrosine kinase.[10][11] Overexpression or mutation of EGFR is a key driver in several cancers, including non-small-cell lung cancer (NSCLC).[10]

-

Mechanism of Action: Quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain.[7] This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting tumor cell proliferation and survival.[7]

Signaling Pathway:

Caption: EGFR signaling and its inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) of EGFR Inhibitors